molecular formula C11H8N2 B3270117 2-phenyl-1H-pyrrole-3-carbonitrile CAS No. 52179-70-1

2-phenyl-1H-pyrrole-3-carbonitrile

Cat. No. B3270117
CAS RN: 52179-70-1
M. Wt: 168.19 g/mol
InChI Key: SRTONGWZJVFIHQ-UHFFFAOYSA-N
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Description

2-phenyl-1H-pyrrole-3-carbonitrile, also known as PPY, is a heterocyclic organic compound with a pyrrole ring and a phenyl group attached to it. PPY has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.

Scientific Research Applications

Corrosion Inhibition

2-phenyl-1H-pyrrole-3-carbonitrile derivatives, specifically 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their inhibitory effects on mild steel corrosion in acidic environments. Their effectiveness increases with concentration, demonstrating significant potential as anodic type inhibitors for industrial applications. The study incorporated both experimental and theoretical methods, including surface morphology studies using SEM and AFM, and Monte Carlo simulations (Verma et al., 2015).

Insecticidal Properties

Pyrrole derivatives, including this compound, have shown promising results as insecticidal agents. A study synthesized various biologically active pyrrole derivatives and tested their effectiveness against the cotton leafworm, Spodoptera littoralis. Certain compounds displayed high insecticidal bioefficacy, suggesting potential for agricultural pest control applications (Abdelhamid et al., 2022).

Electronic Properties

The electronic and structural properties of pyrrole derivatives, including this compound, have been explored for their potential in electronics. One study focused on novel compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, revealing considerable electron delocalization and significant electrochemical properties. These findings indicate potential applications in electronic devices and materials science (Hildebrandt et al., 2011).

Synthesis and Chemistry

Several studies have focused on the synthesis and chemical properties of this compound derivatives. These include efficient methods for synthesizing substituted 1H-pyrrole-3-carbonitriles, exploration of their crystal structures, and investigation into their reaction mechanisms. Such research is crucial for understanding the fundamental chemistry and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Wang et al., 2020).

properties

IUPAC Name

2-phenyl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTONGWZJVFIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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